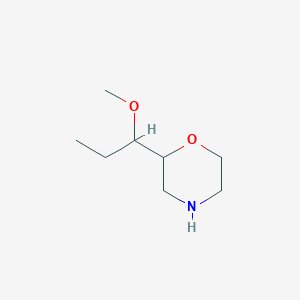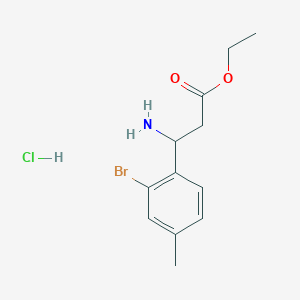![molecular formula C12H14ClNO B13544289 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is an organic compound with the molecular formula C12H14ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 1,2,3,4-tetrahydronaphthalen-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(4-ethoxyphenyl)acetamide
- N-(2,6-dimethylphenyl)chloroacetamide
Uniqueness
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is unique due to the presence of the 1,2,3,4-tetrahydronaphthalen-1-yl group, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other chloroacetamide derivatives.
特性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H,14,15)/t11-/m0/s1 |
InChIキー |
SLQUITRGZWAZBX-NSHDSACASA-N |
異性体SMILES |
C1C[C@@H](C2=CC=CC=C2C1)NC(=O)CCl |
正規SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


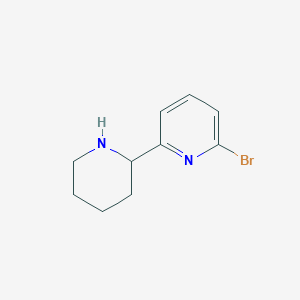
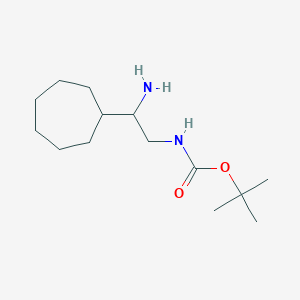
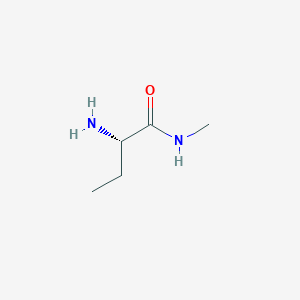

![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
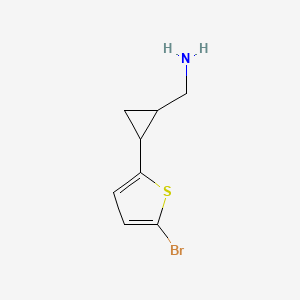
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
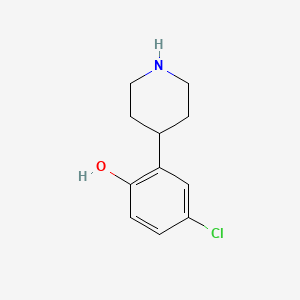
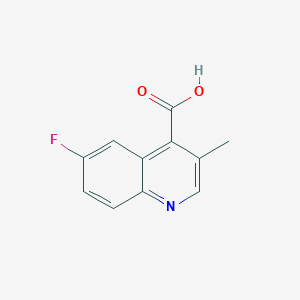
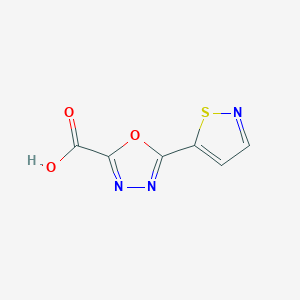
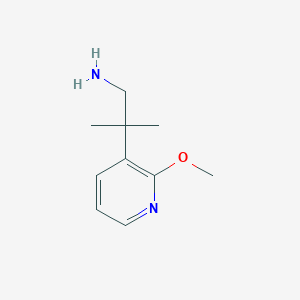
amino]valeric acid](/img/structure/B13544282.png)
